

Application Notes & Protocols: 6-Bromoisochroman-4-one as a Versatile Synthetic Building Block

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Compound of Interest

Compound Name: **6-Bromoisochroman-4-one**

Cat. No.: **B3029474**

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Introduction: The Strategic Value of the Isochromanone Scaffold

The isochromanone core is a privileged heterocyclic motif found in numerous natural products and pharmacologically active molecules. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive scaffold in drug discovery. The introduction of a bromine atom at the 6-position, as in **6-Bromoisochroman-4-one**, transforms this simple heterocycle into a powerful and versatile building block.^{[1][2]}

This guide provides an in-depth look at the reactivity and synthetic utility of **6-Bromoisochroman-4-one**. The strategic placement of the bromine atom and the ketone functionality allows for orthogonal chemical modifications. The bromine serves as a handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of carbon-carbon and carbon-heteroatom bonds.^[1] Simultaneously, the ketone at the 4-position can be manipulated through various carbonyl chemistries, such as reduction, to introduce new stereocenters and functional groups.^[3] These features make **6-Bromoisochroman-4-one** an ideal starting material for creating diverse molecular libraries aimed at discovering novel therapeutic agents, particularly for neurological and cardiovascular targets.^[1]

Physicochemical and Safety Profile

Proper handling and storage are paramount for ensuring the integrity of the reagent and the safety of the researcher. Below is a summary of the key properties and safety information for **6-Bromoisochroman-4-one**.

Property	Value	Source(s)
CAS Number	676134-68-2	[4] [5]
Molecular Formula	C ₉ H ₇ BrO ₂	[1] [4] [5]
Molecular Weight	227.06 g/mol	[1] [4]
Physical Form	Solid	[4]
Boiling Point	336.1°C	[1]
Storage Conditions	Store in a tightly sealed container in a dry, cool, and well-ventilated place. Room temperature is suitable.	[1] [4] [6] [7]
Purity	Typically ≥95-97%	[4] [8]
GHS Pictogram	GHS07 (Exclamation mark)	[4]
Hazard Statement	H302 (Harmful if swallowed)	[4]
Precautionary Codes	P280, P305+P351+P338	[4]

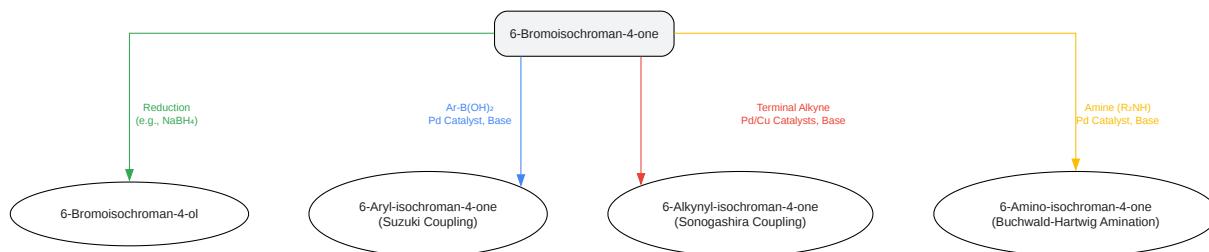
Safety Precautions:

- **Handling:** Always handle in a well-ventilated area or a chemical fume hood.[\[6\]](#) Avoid the formation of dust and aerosols.[\[6\]](#) Use non-sparking tools to prevent fire from electrostatic discharge.[\[6\]](#)
- **Personal Protective Equipment (PPE):** Wear appropriate protective clothing, including a lab coat and impervious gloves. Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[\[6\]](#)
- **Accidental Release:** In case of a spill, prevent further leakage if safe to do so. Avoid dust formation.[\[6\]](#) Collect the spilled material for disposal.[\[6\]](#)

- First Aid: In case of inhalation, move the victim to fresh air. If skin contact occurs, remove contaminated clothing and wash the affected area. For eye contact, rinse with pure water for at least 15 minutes. If ingested, rinse the mouth with water.[\[6\]](#)

Core Reactivity and Synthetic Pathways

The synthetic utility of **6-Bromoisochroman-4-one** stems from two primary reactive sites: the C4-ketone and the C6-bromine. This allows for a modular approach to building molecular complexity. The diagram below illustrates the principal transformation pathways.



Reaction Setup

1. Dissolve 6-Bromoisochroman-4-one in absolute ethanol

2. Cool solution to 0 °C (ice-water bath)

3. Prepare fresh NaBH₄ solution in ice-cold water4. Add NaBH₄ solution dropwise to the cooled ethanol solution

5. Stir at room temperature for 2 hours (monitor by TLC)

6. Partition between ethyl acetate and saturated NaHCO₃(aq)

7. Separate layers, extract aqueous layer with ethyl acetate

8. Combine organic layers, dry (Na₂SO₄), filter, and concentrate

9. Purify via column chromatography (if necessary)

10. Characterize product (¹H NMR, ¹³C NMR, MS)

Reaction

Workup & Purification

Analysis

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